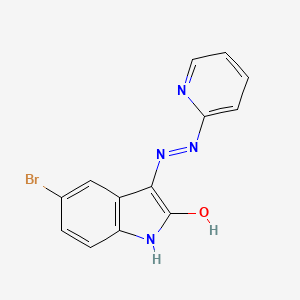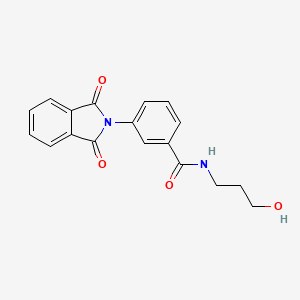![molecular formula C15H16N2O2 B5022053 N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B5022053.png)
N-[2-(3-methylphenoxy)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methylphenoxy)ethyl]nicotinamide, also known as MPNE, is a synthetic compound with potential therapeutic applications in the field of medicine and biotechnology. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-methylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and diabetes.
Wirkmechanismus
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in the body. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-methylphenoxy)ethyl]nicotinamide in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on disease development and progression. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring of this compound is necessary to ensure accurate and safe results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-methylphenoxy)ethyl]nicotinamide. One area of research is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of N-[2-(3-methylphenoxy)ethyl]nicotinamide involves the reaction of 3-methylphenol with ethylene oxide to produce 2-(3-methylphenoxy)ethanol. The resulting product is then reacted with nicotinic acid to form the final product, this compound. This synthesis method has been reported in several research studies and has been found to be effective in producing pure and high-quality this compound.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-2-6-14(10-12)19-9-8-17-15(18)13-5-3-7-16-11-13/h2-7,10-11H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYXVSWCXHQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,10-dibenzyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5021970.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)
![N-4-pyridinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5021984.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5022003.png)
![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5022015.png)
![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)
![1-nitro-4-[(phenylthio)methoxy]benzene](/img/structure/B5022028.png)
